

Preclinical Profile of L-870,810: An Investigational HIV-1 Integrase Inhibitor

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Compound of Interest		
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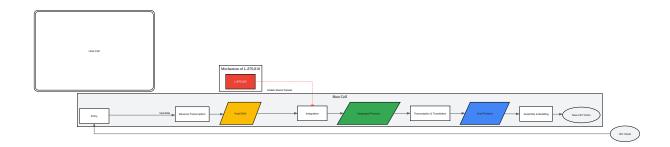
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for L-870,810, a potent, small-molecule inhibitor of HIV-1 integrase. L-870,810, a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, demonstrated significant antiviral activity in cell culture and favorable pharmacokinetic properties in early preclinical studies.[1] However, its development was halted due to toxicity observed in long-term animal studies.[2][3] This document summarizes the key findings from its preclinical evaluation, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and toxicology.

Mechanism of Action

L-870,810 is a strand transfer inhibitor of HIV-1 integrase.[1] The integration of the viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle, mediated by the viral enzyme integrase. This process involves two key catalytic reactions: 3'-processing and strand transfer.[3] L-870,810 specifically inhibits the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome.[1][4] This mechanism is shared with other integrase inhibitors, such as the diketo acid series, although L-870,810 has shown a distinct resistance profile.[1]





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Caption: HIV-1 Replication Cycle and the inhibitory action of L-870,810 on the integration step.

In Vitro Efficacy

L-870,810 demonstrated potent anti-HIV-1 activity in cell-based assays. The following table summarizes the key in vitro efficacy data.



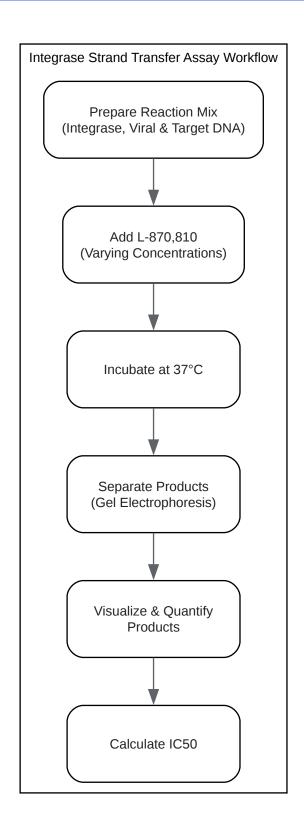
Parameter	Value	Cell Line/Assay Condition	Reference
IC50	55 nM	Concerted Integration (blunt-ended DNA)	[4]
IC95	15 nM	Cell-based assay (10% FBS)	[4]
EC95	15 nM	Cell-based assay	[2]

Experimental ProtocolsIntegrase Strand Transfer Assay (General Protocol)

While the specific protocol for L-870,810 is not publicly available, a general methodology for assessing HIV-1 integrase strand transfer inhibition is as follows:

- Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a pre-processed viral DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
- Inhibitor Addition: L-870,810 at varying concentrations is added to the reaction mixture.
- Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.
- Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized, often using radiolabeled or fluorescently tagged DNA substrates.
- Data Analysis: The intensity of the product bands is quantified to determine the extent of inhibition at each drug concentration, and the IC50 value is calculated.





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Caption: A generalized workflow for an in vitro HIV-1 integrase strand transfer assay.



Cell-Based Antiviral Activity Assay (General Protocol)

The EC95 (the concentration required to inhibit viral replication by 95%) is determined using a cell-based assay. A general protocol is outlined below:

- Cell Seeding: A suitable host cell line (e.g., MT-4 cells) is seeded in a multi-well plate.
- Drug Treatment: The cells are treated with serial dilutions of L-870,810.
- Viral Infection: The cells are then infected with a laboratory-adapted strain of HIV-1.
- Incubation: The infected cells are incubated for a period of several days to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
 - p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
 - Reverse Transcriptase Activity Assay: Measures the activity of the viral enzyme reverse transcriptase.
 - Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the host cells.
- Data Analysis: The data is used to generate a dose-response curve, from which the EC95 value is calculated.

Pharmacokinetics

L-870,810 exhibited good pharmacokinetic properties in preclinical animal models, including oral bioavailability.



Species	Parameter	Value	Reference
Rhesus Macaques	Oral Bioavailability	>60%	[2]
Rhesus Macaques	Half-life	~5 hours	[2]
Dogs	N/A	N/A	[2][3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in different species are not publicly available.

Toxicology

The clinical development of L-870,810 was terminated due to toxicity observed in long-term studies in dogs.

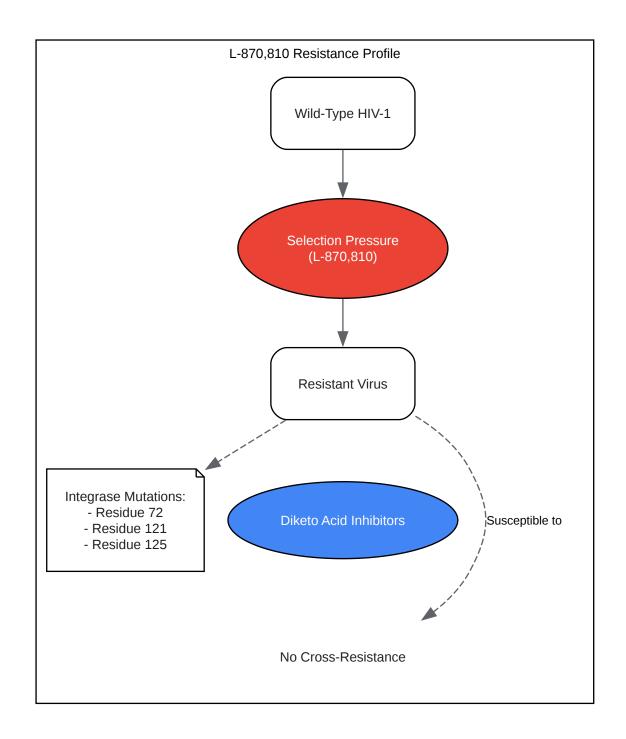
Species	Findings	Reference
Dogs	Liver and kidney toxicity	[2][3]

Note: Specific details regarding the dose levels, duration of the studies, and the nature of the histopathological findings are not publicly available.

Resistance

Viruses selected for resistance to L-870,810 contained mutations at residues 72, 121, and 125 of the integrase enzyme.[1] Importantly, these mutations did not confer cross-resistance to inhibitors from the diketo acid series, suggesting that L-870,810 interacts with a distinct region within the integrase active site.[1]





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Caption: Resistance mutation profile of L-870,810, highlighting the lack of cross-resistance with diketo acid inhibitors.

Conclusion



L-870,810 was a promising preclinical candidate from a novel class of HIV-1 integrase strand transfer inhibitors. It demonstrated potent in vitro antiviral activity and favorable pharmacokinetic properties. However, the emergence of liver and kidney toxicity in long-term dog studies led to the cessation of its development. The distinct resistance profile of L-870,810 provided valuable insights into the structure-activity relationships of integrase inhibitors and informed the development of subsequent generations of these crucial antiretroviral agents. The preclinical data, though incomplete in the public domain, underscores the critical role of comprehensive toxicological evaluation in the drug development process.

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